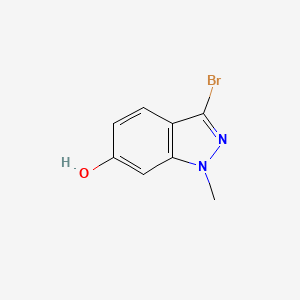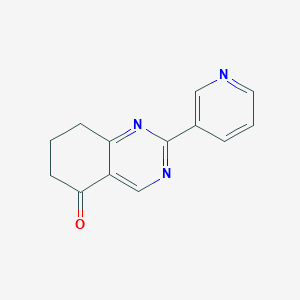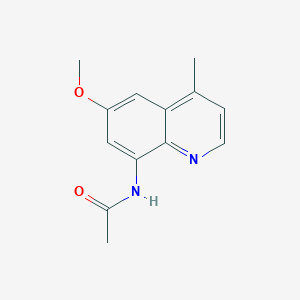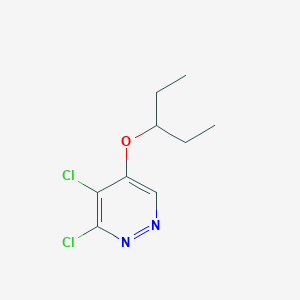
Ethyl 6-chloropurine-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloropurine-9-carboxylate is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloropurine-9-carboxylate typically involves the reaction of 6-chloropurine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. Purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-chloropurine-9-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or methanol.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of 6-substituted purine derivatives.
Hydrolysis: Formation of 6-chloropurine-9-carboxylic acid.
Reduction: Formation of 6-chloropurine-9-methanol.
Aplicaciones Científicas De Investigación
Ethyl 6-chloropurine-9-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 6-chloropurine-9-carboxylate involves its interaction with biological targets such as enzymes and nucleic acids. The compound can act as an inhibitor of enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis. Its ability to form hydrogen bonds and participate in π-π interactions with nucleic acids makes it a valuable tool in studying DNA-protein interactions .
Comparación Con Compuestos Similares
6-Chloropurine: A precursor in the synthesis of ethyl 6-chloropurine-9-carboxylate, known for its antiviral properties.
9-Ethyl-6-chloropurine: Similar in structure but differs in the position of the ethyl group, affecting its biological activity.
6-Chloropurine-9-carboxylic acid: The hydrolyzed form of this compound, used in similar applications.
Uniqueness: this compound is unique due to its ester functional group, which allows for further chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions enhances its utility in medicinal chemistry and chemical biology .
Propiedades
Número CAS |
18753-73-6 |
|---|---|
Fórmula molecular |
C8H7ClN4O2 |
Peso molecular |
226.62 g/mol |
Nombre IUPAC |
ethyl 6-chloropurine-9-carboxylate |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-8(14)13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,2H2,1H3 |
Clave InChI |
NOUZMDYEPFUKKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C=NC2=C1N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)









![3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one](/img/structure/B11879265.png)


